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ATL1102 Technical Support Center: Investigating Potential Off-Target Effects

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This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and investigating potential off-target effects of ATL1102, a second-generation antisense oligonucleotide targeting CD49d mRNA.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of ATL1102?

ATL1102 is designed to specifically bind to the mRNA of CD49d, a subunit of the VLA-4 integrin, and induce its degradation by RNase H.[1][2] However, like all antisense oligonucleotides (ASOs), there is a potential for off-target effects, which can be broadly categorized as:

- Hybridization-dependent off-target effects: ATL1102 could bind to unintended mRNA sequences that have a degree of similarity to the target CD49d mRNA sequence. This could lead to the downregulation of non-target genes.
- Hybridization-independent off-target effects: These are effects not related to the specific
 antisense sequence, but rather to the chemical nature of the ASO molecule itself, which can
 lead to interactions with proteins or other cellular components.

Based on publicly available data, extensive preclinical toxicology studies have been conducted on ATL1102.



Q2: What do the preclinical toxicology studies of ATL1102 show regarding off-target effects?

Recent long-term toxicology studies in non-human primates have provided significant insights into the safety profile of ATL1102. A nine-month study, which is a key regulatory requirement, has been completed.[3][4] The preliminary and final results of this study were consistent with an earlier six-month study and revealed no new or unexpected toxicities.[3][4][5] Any observed low-grade findings were shown to be reversible upon cessation of treatment.[4]

Q3: Have any specific off-target genes for ATL1102 been identified?

Specific lists of potential off-target genes identified through in silico screening (bioinformatics) or comprehensive in vitro analysis (e.g., microarray or RNA-seq) are not publicly available. This is common for proprietary drug development programs. Researchers should assume the theoretical potential for off-target effects and design experiments accordingly.

Q4: What were the observed adverse events in human clinical trials of ATL1102?

In clinical trials for Duchenne Muscular Dystrophy (DMD) and Relapsing-Remitting Multiple Sclerosis (RRMS), ATL1102 has been generally well-tolerated.[6][7]

- Most Common Adverse Events: The most frequently reported adverse events are mild and transient injection site reactions, such as erythema (redness) and skin discoloration.[6][7]
- Serious Adverse Events: No serious adverse events have been reported in the DMD clinical trials.[6]
- Other Observed Effects: In a Phase II trial for RRMS, a decrease in platelet counts was observed, which returned to the normal range after the dosing period.[1] Treatment with ATL1102 also led to a reduction in the number of circulating CD19+ (pre) B cells and granulocytes.[1]

Troubleshooting Guides for Experimental Research Issue 1: Observing an unexpected phenotype or cellular response in your in vitro or in vivo model after ATL1102 treatment.



This could be due to an on-target effect of CD49d knockdown that was not anticipated in the specific context of your model, or it could be a true off-target effect.

Troubleshooting Steps:

- Confirm On-Target Knockdown: Verify the efficient knockdown of CD49d mRNA and protein in your experimental system.
- Literature Review: Conduct a thorough literature search on the known functions of CD49d in your specific cell type or animal model to determine if the observed phenotype could be an unrecognized on-target consequence.
- In Silico Analysis: Perform a BLAST search of the ATL1102 sequence against the transcriptome of your model organism to identify potential off-target binding sites with a low number of mismatches.
- Gene Expression Analysis: If potential off-target genes are identified, use RT-qPCR to assess whether their mRNA levels are downregulated following ATL1102 treatment. For a broader, unbiased view, consider performing microarray or RNA-seq analysis.
- Control Oligonucleotide: Include a scrambled control oligonucleotide with the same chemistry and length as ATL1102 but a sequence that does not target any known gene in your model system. This can help differentiate between sequence-specific off-target effects and hybridization-independent effects.

Issue 2: Difficulty replicating the expected therapeutic effect of ATL1102 in your model.

Troubleshooting Steps:

- Confirm Delivery and Stability: Ensure that ATL1102 is being effectively delivered to the target cells or tissues and that it remains stable under your experimental conditions.
- Assess CD49d Expression: Confirm that your model expresses CD49d at a level where knockdown would be expected to produce a measurable effect.



- Dose-Response and Time-Course: Perform a dose-response and time-course study to ensure you are using an optimal concentration and treatment duration of ATL1102.
- Consider Species Specificity: ATL1102 is designed to be specific for human CD49d mRNA. If you are using a non-human model, ensure the target sequence is conserved. For mouse models, a mouse-specific CD49d ASO is required.[7]

Data Presentation

Table 1: Summary of ATL1102 Preclinical Toxicology Studies

| Study Duration | Animal Model | Key Findings | Citation | |
|----------------|-------------------|----------------------------------------------------------------------------------------------------------------------------------------|----------|--|
| 9 months | Non-human primate | No new or unexpected toxicities identified. Findings consistent with 6-month study. Expected low-grade findings were fully reversible. | [3][4] | |
| 6 months | Non-human primate | No new or unexpected toxicities identified. | [3] | |

Table 2: Adverse Events Observed in ATL1102 Clinical Trials



| Clinical Trial Population | Adverse Event | Severity | Frequency | Citation |
|-----------------------------------|-----------------------------|------------------|---------------------------------------|----------|
| Duchenne Muscular Dystrophy | Injection site erythema | Mild, transient | Most commonly reported | [6] |
| Duchenne Muscular Dystrophy | Skin discoloration | Mild, transient | Commonly reported | [6] |
| Relapsing- Remitting MS | Injection site erythema | Mild to moderate | Treatment- emergent | [1] |
| Relapsing- Remitting MS | Decrease in platelet counts | Not specified | Treatment- emergent, reversible | [1] |

Experimental Protocols

Protocol 1: In Silico Screening for Potential Off-Target Binding Sites

Objective: To bioinformatically identify potential off-target transcripts for ATL1102.

Methodology:

- Obtain the sequence of ATL1102.
- Utilize a bioinformatics tool such as NCBI BLASTn.
- Select the appropriate reference transcriptome database (e.g., human RefSeq RNA).
- Perform the search using the ATL1102 sequence as the query. Adjust search parameters to allow for a defined number of mismatches (e.g., 1, 2, or 3).
- Analyze the results to identify non-CD49d transcripts with high sequence similarity to ATL1102. Prioritize hits based on the number and location of mismatches and the known function of the potential off-target gene.



Protocol 2: In Vitro Validation of Potential Off-Target Effects using RT-qPCR

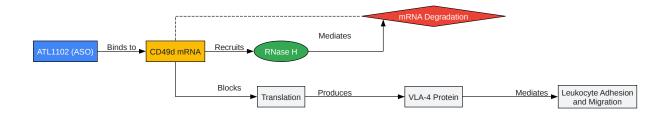
Objective: To experimentally determine if ATL1102 treatment leads to the downregulation of potential off-target genes identified in silico.

Methodology:

- Cell Culture: Culture a relevant human cell line that expresses both CD49d and the potential off-target gene(s).
- Treatment: Treat the cells with a predetermined concentration of ATL1102, a scrambled control oligonucleotide, and a vehicle control.
- RNA Extraction: After the desired treatment duration, harvest the cells and extract total RNA.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA.
- RT-qPCR: Perform quantitative real-time PCR using primers specific for CD49d (as a positive control), the potential off-target gene(s), and a stable housekeeping gene for normalization.
- Data Analysis: Calculate the relative expression of the target and potential off-target genes in the ATL1102-treated group compared to the control groups. A significant decrease in the expression of a non-target gene in the ATL1102-treated group (but not in the scrambled control group) suggests a hybridization-dependent off-target effect.

Visualizations

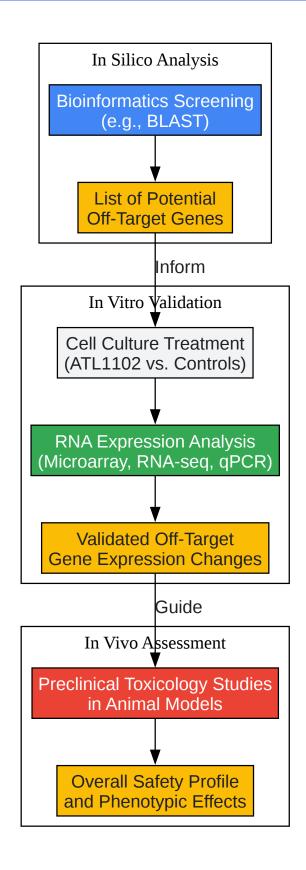




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Caption: Intended mechanism of action of ATL1102.





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Caption: Workflow for assessing potential off-target effects.



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